molecular formula C22H40O2Si B8278334 (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one

(1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one

Cat. No.: B8278334
M. Wt: 364.6 g/mol
InChI Key: DYLKEUQQJKRJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one is a complex organic compound that belongs to the class of cyclic ketones This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one typically involves multiple steps, including the formation of the core cyclic structure and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclic core through intramolecular cyclization.

    Functional Group Introduction: Addition of trimethylsilyloxy and other functional groups using reagents like trimethylsilyl chloride.

    Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.

    Reduction: Further hydrogenation to reduce any remaining double bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1-(1,4,5-trimethyl-2-hexenyl)-7a-methyl-4H-inden-4-one: Lacks the trimethylsilyloxy group.

    Hexahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one: Contains fewer hydrogen atoms in the cyclic structure.

Uniqueness

The presence of the trimethylsilyloxy group and the specific configuration of the cyclic structure make (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one unique

Properties

Molecular Formula

C22H40O2Si

Molecular Weight

364.6 g/mol

IUPAC Name

1-(5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3

InChI Key

DYLKEUQQJKRJKM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200.0 mg (0.679 mmol) of [1R-[1α-(1R*,2E,4S*),3aβ,7aα]]-octahydro-1-(5-hydroxy-1,4,5-trimethyl-2-hexenyl)-7a-methyl-4H-inden-4-one in 10 mL of dry methylene chloride was treated with 0.4 mL (2.726 mmol) of N-(trimethylsilyl)imidazole and the resulting mixture stirred at room temperature, under argon, for 18 hours. It was then treated with 1 mL of water, stirred for an additional 30 minutes then diluted with methylene chloride. The organic phase was separated, washed with water and brine, dried and evaporated to dryness. The residue obtained was purified by rapid filtration through a short silica gel column, eluted with hexane-ethyl acetate (5:1) to give 214.0 mg (84% yield) of pure [1R-[1α-(1R*,2E,4S*),3aβ,7aα]]-octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one, as a thick, colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.